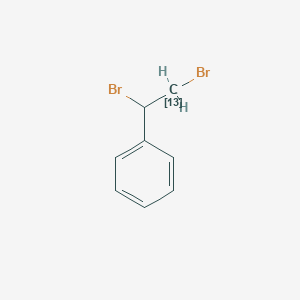

Benzene, (1,2-dibromoethyl-2-13C)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzène, (1,2-dibromoéthyl-2-13C)-: est un composé organique marqué où l'isotope carbone-13 est incorporé en position 2 du groupe dibromoéthyl. Ce composé est un dérivé du benzène, caractérisé par la présence de deux atomes de brome liés à un groupe éthyle, qui est lui-même lié au cycle benzénique. L'incorporation de l'isotope carbone-13 le rend précieux pour diverses études scientifiques, en particulier dans le domaine de la spectroscopie de résonance magnétique nucléaire (RMN).

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du benzène, (1,2-dibromoéthyl-2-13C)- implique généralement la bromation du styrène ou de l'éthylbenzène. La réaction est réalisée dans des conditions contrôlées pour assurer l'addition sélective des atomes de brome au groupe éthyle. L'utilisation de précurseurs marqués au carbone-13 est essentielle pour incorporer l'isotope à la position souhaitée.

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour obtenir le marquage isotopique et la pureté souhaités. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions :

Réactions de substitution : Le benzène, (1,2-dibromoéthyl-2-13C)- peut subir des réactions de substitution nucléophile où les atomes de brome sont remplacés par d'autres nucléophiles.

Réactions de réduction : Le composé peut être réduit pour former des dérivés de l'éthylbenzène en éliminant les atomes de brome.

Réactions d'oxydation : L'oxydation peut conduire à la formation de dérivés du benzaldéhyde ou de l'acide benzoïque.

Réactifs et conditions courants :

Substitution nucléophile : Les réactifs courants comprennent l'hydroxyde de sodium, l'hydroxyde de potassium et d'autres nucléophiles. La réaction est généralement effectuée dans des solvants polaires comme l'eau ou les alcools.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou l'hydrogène gazeux en présence d'un catalyseur sont utilisés.

Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés.

Principaux produits :

Substitution : Formation de dérivés de l'éthylbenzène avec différents substituants.

Réduction : Éthylbenzène.

Oxydation : Dérivés du benzaldéhyde ou de l'acide benzoïque.

Applications de la recherche scientifique

Chimie :

Spectroscopie RMN : L'isotope carbone-13 rend ce composé extrêmement précieux pour les études RMN, permettant aux chercheurs d'étudier les structures moléculaires et la dynamique.

Marquage isotopique : Utilisé dans diverses réactions chimiques pour suivre les voies et les mécanismes de réaction.

Biologie :

Études métaboliques : Le composé marqué peut être utilisé pour étudier les voies métaboliques dans les systèmes biologiques.

Médecine :

Développement de médicaments : Utilisé dans la synthèse de produits pharmaceutiques marqués pour suivre le métabolisme et la distribution des médicaments.

Industrie :

Science des matériaux : Employé dans le développement de matériaux avancés avec des compositions isotopiques spécifiques.

Mécanisme d'action

Le mécanisme d'action du benzène, (1,2-dibromoéthyl-2-13C)- implique son interaction avec diverses cibles moléculaires en fonction du type de réaction qu'il subit. Dans les réactions de substitution nucléophile, les atomes de brome agissent comme des groupes partants, permettant aux nucléophiles d'attaquer les atomes de carbone. Dans les réactions de réduction, les atomes de brome sont éliminés, conduisant à la formation d'éthylbenzène. L'isotope carbone-13 ne modifie pas de manière significative la réactivité chimique, mais constitue un outil précieux pour suivre et étudier ces réactions.

Applications De Recherche Scientifique

Chemistry:

NMR Spectroscopy: The carbon-13 isotope makes this compound highly valuable for NMR studies, allowing researchers to investigate molecular structures and dynamics.

Isotope Labeling: Used in various chemical reactions to trace reaction pathways and mechanisms.

Biology:

Metabolic Studies: The labeled compound can be used to study metabolic pathways in biological systems.

Medicine:

Drug Development: Utilized in the synthesis of labeled pharmaceuticals for tracing drug metabolism and distribution.

Industry:

Material Science: Employed in the development of advanced materials with specific isotopic compositions.

Mécanisme D'action

The mechanism of action of Benzene, (1,2-dibromoethyl-2-13C)- involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, leading to the formation of ethylbenzene. The carbon-13 isotope does not significantly alter the chemical reactivity but provides a valuable tool for tracing and studying these reactions.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Benzène, (1,2-dibromoéthyl)-

- 1,2-Dibromo-1-phényléthane

- Dibromure de styrène

Unicité : La principale unicité du benzène, (1,2-dibromoéthyl-2-13C)- réside dans l'incorporation de l'isotope carbone-13. Ce marquage isotopique le rend particulièrement précieux pour la spectroscopie RMN et d'autres techniques analytiques, fournissant des informations qui ne sont pas possibles avec des composés non marqués. La présence de l'isotope permet des études détaillées des structures moléculaires, des mécanismes de réaction et des voies métaboliques.

Propriétés

Numéro CAS |

286013-08-9 |

|---|---|

Formule moléculaire |

C8H8Br2 |

Poids moléculaire |

264.95 g/mol |

Nom IUPAC |

1,2-dibromo(213C)ethylbenzene |

InChI |

InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 |

Clé InChI |

SHKKTLSDGJRCTR-PTQBSOBMSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C([13CH2]Br)Br |

SMILES canonique |

C1=CC=C(C=C1)C(CBr)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.